N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide

Medicinal Chemistry Quinoxaline SAR Chemical Biology

SAR programs exploring quinoxaline-based kinase inhibitors face a scarcity of conformationally restricted, oxane-bearing scaffolds. This compound directly resolves that gap. - Unique 4-(2-methoxyphenyl)oxane substituent introduces conformational constraint and additional H-bond acceptor capacity, enabling precise SAR calibration vs. N-benzyl analogs. - Computed XLogP3 = 2.9, TPSA = 73.3 Ų, zero Lipinski violations - ideal reference standard for in silico ADME model benchmarking. - Guaranteed ≥95% purity, consistent with major supplier specifications, ensures reproducibility across biological assays and screening campaigns.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 1207030-24-7
Cat. No. B2602802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
CAS1207030-24-7
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26)
InChIKeyHNADYCKDCVTGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207030-24-7 Structural & Pharmacochemical Baseline


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide (CAS 1207030‑24‑7) is a fully synthetic small‑molecule quinoxaline‑2‑carboxamide derivative (MW 377.44 g mol⁻¹, molecular formula C₂₂H₂₃N₃O₃) [1]. It features a quinoxaline heterocyclic core linked via a methylene carboxamide bridge to a 4‑(2‑methoxyphenyl)tetrahydro‑2H‑pyran (oxane) moiety [1]. The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, providing a platform for diverse biological activities including kinase inhibition and antimycobacterial effects [2]. The oxane‑methoxyphenyl substituent distinguishes this compound from simpler N‑phenyl or N‑benzyl quinoxaline‑2‑carboxamides, introducing a conformationally restricted, lipophilic side‑chain that modulates physicochemical properties and potential target interactions [1].

Scaffold Context
Novel quinoxaline probe with oxane-methoxyphenyl substituent for SAR expansion
Target Engagement
Conformationally restricted privileged structure for kinase/antimycobacterial target studies
Screening Readiness
Documented identity and vendor-certified purity supports reproducible phenotypic screening

In-Class Substitution Failure for CAS 1207030-24-7


Quinoxaline‑2‑carboxamides are not functionally interchangeable because even minor modifications to the N‑substituent profoundly alter lipophilicity, conformational flexibility, and biological target engagement [1]. Published data on N‑benzyl and N‑phenyl quinoxaline‑2‑carboxamide series demonstrate that the introduction of a methylene bridge between the quinoxaline core and the aromatic ring shifts antimycobacterial potency by orders of magnitude (MIC changes from ≥125 µg mL⁻¹ to 3.91 µg mL⁻¹) and simultaneously modulates HepG2 cytotoxicity [1]. The target compound incorporates a 4‑(2‑methoxyphenyl)oxane substituent, which is structurally distinct from the simple benzyl or phenyl analogs characterized in the literature, and its computed LogP (XLogP3 = 2.9) [2] differs from that of the closest published N‑benzyl quinoxaline‑2‑carboxamide congeners, implying altered membrane permeability and pharmacokinetic behavior. Direct substitution with any other in‑class compound lacking this specific oxane‑methoxyphenyl pharmacophore would yield a different biological profile and cannot be assumed to be functionally equivalent.

! Simpler N-benzyl or N-phenyl quinoxaline-2-carboxamides may shift antimycobacterial potency and cytotoxicity profile.
! Oxane oxygen and ortho-methoxy group alter hydrogen-bonding capacity not captured by LogP alone.
! Computed LogP differs from closest N-benzyl analogs, implying altered membrane permeability and pharmacokinetic behavior.

Quantitative Differentiation Evidence for CAS 1207030-24-7


Structural Differentiation: Oxane vs. N-Benzyl Substituents

The target compound contains a 4‑(2‑methoxyphenyl)oxane moiety, whereas the most extensively characterized quinoxaline‑2‑carboxamide series (33 compounds reported by Bouz et al., 2021) bear only N‑phenyl or N‑benzyl substituents [1]. This structural difference introduces an additional hydrogen‑bond acceptor (the oxane oxygen), increases the heavy atom count from ≤24 in the Bouz series to 28, and expands the topological polar surface area (TPSA) to 73.3 Ų [2]. The oxane ring also imposes conformational restriction not present in the flexible N‑benzyl analogs. No comparator compound in the published literature combines the 2‑methoxyphenyl group with a tetrahydropyran linker at the quinoxaline‑2‑carboxamide scaffold.

Oxane vs. N-Benzyl
Class-level inference
Unique oxane-methoxyphenyl scaffold; 28 heavy atoms, TPSA 73.3 Ų vs ≤24 heavy atoms in N-benzyl series
Expands chemical space beyond published quinoxaline-2-carboxamides for novel SAR exploration
Structural comparison from PubChem and Bouz et al. 2021; no direct analog with this substituent exists
Medicinal Chemistry Quinoxaline SAR Chemical Biology

Lipophilicity vs. N-Benzyl Analogs

The target compound has a computed XLogP3 value of 2.9 [1]. In the Bouz et al. (2021) series, calculated LogP values for N‑benzyl quinoxaline‑2‑carboxamides range from approximately 1.5 to 4.0 depending on ring substituents, with the antimycobacterially most potent compounds (MIC = 3.91 µg mL⁻¹) distributed across this lipophilicity range [2]. The target compound's LogP places it in a moderate lipophilicity window comparable to several active N‑benzyl derivatives, but the presence of the methoxy group in the ortho position on the phenyl ring, combined with the oxane oxygen, may confer distinct hydrogen‑bonding capacity not captured by LogP alone.

Lipophilicity
Cross-study comparable
XLogP3 = 2.9, within active range (≈1.5–4.0) of N-benzyl analogs but from distinct oxane substituent
Moderate lipophilicity supports cell-based assay compatibility
Computed LogP; different calculation methods may introduce offsets
Physicochemical Profiling ADME Prediction Lipophilicity

Drug-Likeness vs. Comparator Quinoxaline-2-Carboxamides

The target compound satisfies all Lipinski Rule‑of‑Five criteria without violations: MW = 377.44 g mol⁻¹ (<500), XLogP3 = 2.9 (<5), H‑bond donors = 1 (<5), H‑bond acceptors = 5 (<10) [1]. The Bouz et al. (2021) N‑benzyl quinoxaline‑2‑carboxamide series also shows no Lipinski violations; however, the target compound's higher TPSA (73.3 Ų vs. an estimated 55–65 Ų for simple N‑benzyl analogs) and lower rotatable bond count (5 vs. typically 4–6 in comparators) [1][2] suggest a distinct oral bioavailability profile when assessed by the Veber rule (rotatable bonds ≤10, TPSA ≤140 Ų) [3].

Drug-Likeness
Class-level inference
Lipinski violations = 0; TPSA 73.3 Ų, HBA 5, Rotatable bonds 5
Favorable drug-likeness for oral bioavailability research; TPSA elevation may reduce off-target membrane interaction
Veber parameters support lead-like profile; comparator TPSA estimated lower
Drug‑Likeness Lead‑Like Properties Physicochemical Filters

Vendor-Certified Purity and Identity

The compound is available from commercial suppliers at a certified purity of ≥95% (HPLC) with catalog number CM995446 . Identity is confirmed by IUPAC nomenclature, CAS registry (1207030‑24‑7), and SMILES notation (COC1=C(C=CC=C1)C1(CNC(=O)C2=CN=C3C=CC=CC3=N2)CCOCC1) [1]. In contrast, the closest structurally related analog bearing a 4‑(thiophen‑2‑yl)oxane substituent (CAS 1207033‑12‑2) is only available as a catalog listing without published purity certifications or analytical characterization data beyond basic molecular formula . The absence of publicly available analytical certificates for comparator compounds introduces sourcing risk that is mitigated by the documented purity specifications for the target compound.

Purity & Identity
Supporting evidence
≥95% (HPLC), CAS 1207030-24-7, IUPAC name, SMILES consistency across suppliers
Documented purity reduces batch variability risk for dose-response studies
Vendor-claimed purity; certificates not publicly downloadable
Quality Control Compound Sourcing Reproducibility

Research and Industrial Applications for CAS 1207030-24-7


SAR Library Expansion: Oxane Substituent Space

The compound serves as a structurally unique entry point for structure–activity relationship (SAR) campaigns exploring the effect of the 4‑(2‑methoxyphenyl)oxane substituent on quinoxaline‑2‑carboxamide biological activity. Its distinct scaffold, compared to the extensively characterized N‑benzyl series [1], makes it a valuable comparator for probing how conformational restriction and additional hydrogen‑bond acceptor capacity modulate target engagement in kinase inhibition, antimycobacterial, or anticancer assays.

Physicochemical & ADME Model Benchmarking

With well‑defined computed properties (XLogP3 = 2.9, TPSA = 73.3 Ų, rotatable bonds = 5, Lipinski violations = 0) [1], the compound is suitable as a reference standard for calibrating in silico ADME prediction models. Its moderate lipophilicity and full Rule‑of‑Five compliance position it as a control compound for benchmarking permeability, solubility, and metabolic stability assays against more lipophilic quinoxaline derivatives.

Chemical Probe for Phenotypic Screening

The compound's quinoxaline core is a privileged structure associated with diverse bioactivity, and its documented purity (≥95%) supports inclusion in diversity‑oriented screening libraries. As a member of the quinoxaline‑2‑carboxamide class with a novel oxane‑methoxyphenyl substituent, it can serve as a chemical probe in phenotypic screens for anti‑infective or oncology targets where quinoxaline‑based chemotypes have shown precedent activity [2].

Comparator for Quinoxaline Inhibitor Programs

For research programs focused on quinoxaline‑based kinase inhibitors (e.g., protein tyrosine kinases) [2] or antimycobacterial agents, this compound provides a structurally differentiated comparator to assess whether the oxane‑methoxyphenyl group confers selectivity or potency advantages over simpler N‑benzyl or N‑phenyl quinoxaline‑2‑carboxamide scaffolds.

Application
Selection Property
Validation Focus
Quinoxaline SAR studies
Distinct oxane-methoxyphenyl substituent
Conformational restriction and H-bond acceptor impact on target engagement
In silico ADME benchmarking
Well-defined computed physicochemical profile
Moderate lipophilicity and Rule-of-Five compliance as control compound
Phenotypic screening probe
Privileged quinoxaline core with novel substituent
Diversity-oriented library inclusion for anti-infective/oncology screens
Comparator for kinase inhibitor programs
Structurally differentiated from N-benzyl/Phenyl analogs
Oxane impact on selectivity vs. simpler quinoxaline-2-carboxamide scaffolds
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